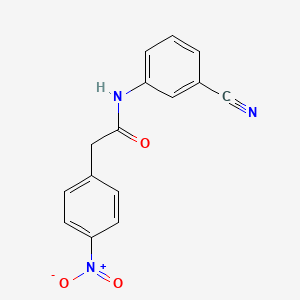![molecular formula C17H17N3O3S B5881347 N~1~-(2-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5881347.png)
N~1~-(2-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(2-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, also known as JNJ-40411813, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. This molecule is a selective and potent inhibitor of the enzyme glycogen synthase kinase 3 beta (GSK-3β), which plays a crucial role in various cellular processes including metabolism, cell growth, and differentiation.
Mecanismo De Acción
N~1~-(2-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a selective and potent inhibitor of GSK-3β, which is a key regulator of the Wnt signaling pathway. The Wnt signaling pathway plays a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis. GSK-3β is involved in the phosphorylation and degradation of β-catenin, which is a key component of the Wnt signaling pathway. Inhibition of GSK-3β by this compound leads to the stabilization of β-catenin and activation of the Wnt signaling pathway, which results in various cellular responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical models. It has been found to improve cognitive function and reduce amyloid-beta accumulation in animal models of Alzheimer's disease. In addition, this compound has been shown to reduce inflammation and neuronal damage in animal models of stroke. Furthermore, this compound has been found to inhibit tumor growth and induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~1~-(2-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has several advantages for lab experiments. It is a selective and potent inhibitor of GSK-3β, which makes it a useful tool for studying the role of GSK-3β in various cellular processes. In addition, this compound has been shown to have good bioavailability and pharmacokinetic properties, which makes it suitable for in vivo studies. However, this compound has some limitations for lab experiments. It is a small molecule inhibitor, which may have off-target effects on other enzymes. In addition, this compound has not been extensively studied in human clinical trials, which limits its potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on N~1~-(2-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide. One area of research is to further investigate the therapeutic potential of this compound in various diseases, including Alzheimer's disease, Parkinson's disease, stroke, and cancer. In addition, future studies could focus on the optimization of the synthesis method of this compound to improve its yield and purity. Furthermore, research could be conducted to identify other potential targets of this compound and to investigate its off-target effects on other enzymes.
Métodos De Síntesis
The synthesis of N~1~-(2-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves several steps, starting with the reaction of 2-cyanophenylboronic acid with N-methylglycine tert-butyl ester in the presence of a palladium catalyst to form the intermediate compound. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride to obtain the final product this compound. The overall yield of the synthesis is around 30%, and the purity of the compound is greater than 98%.
Aplicaciones Científicas De Investigación
N~1~-(2-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been extensively studied in preclinical models for its potential therapeutic applications in various diseases. It has been shown to have neuroprotective effects in animal models of Alzheimer's disease, Parkinson's disease, and stroke. In addition, this compound has been found to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of inflammatory diseases and cancer.
Propiedades
IUPAC Name |
N-(2-cyanophenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-13-7-9-15(10-8-13)24(22,23)20(2)12-17(21)19-16-6-4-3-5-14(16)11-18/h3-10H,12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPQNLWVQHEINH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B5881277.png)
![methyl (9-fluoro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate](/img/structure/B5881280.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-phenylurea](/img/structure/B5881285.png)
![methyl [4-({[(4-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5881289.png)
![1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]indoline](/img/structure/B5881295.png)
![methyl 4-methyl-2-[(3-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5881298.png)
![N-[3-(difluoromethoxy)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5881304.png)

![N-[4-(4-chlorophenoxy)phenyl]propanamide](/img/structure/B5881318.png)

![1-(4-chlorophenyl)-N-cyclohexyl-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5881329.png)

![7-amino-5-(2-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B5881351.png)
![methyl 3-[(aminocarbonyl)oxy]benzoate](/img/structure/B5881356.png)